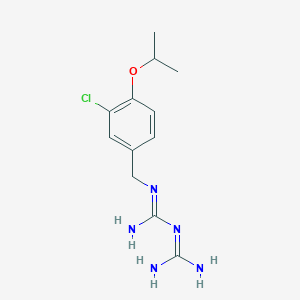
3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-2-phenylacrylamide
説明
3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-2-phenylacrylamide, commonly known as CFPA, is a synthetic compound that belongs to the family of acrylamides. It has gained significant attention in the scientific community due to its potential use as a drug candidate for the treatment of various diseases.
作用機序
CFPA exerts its pharmacological effects by inhibiting the activity of various enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. CFPA also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, CFPA has been shown to bind to the adenosine A2A receptor, a G protein-coupled receptor that is involved in various physiological processes.
Biochemical and Physiological Effects:
CFPA has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CFPA has also been shown to exhibit significant anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. In addition, CFPA has been shown to exhibit antibacterial activity against various bacterial strains.
実験室実験の利点と制限
CFPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits significant pharmacological effects at low concentrations, making it an ideal candidate for drug development. However, CFPA also has some limitations for lab experiments. It is a relatively new compound, and its pharmacological effects have not been extensively studied in vivo. In addition, the mechanism of action of CFPA is not fully understood, and further research is needed to elucidate its pharmacological effects.
将来の方向性
CFPA has significant potential for drug development, and several future directions can be explored. First, further research is needed to elucidate the mechanism of action of CFPA. Second, the pharmacological effects of CFPA need to be studied in vivo to determine its efficacy and toxicity. Third, the potential use of CFPA for the treatment of Alzheimer's disease and Parkinson's disease needs to be explored further. Fourth, the antibacterial activity of CFPA needs to be studied in more detail to determine its potential use as an antibiotic. Finally, the potential use of CFPA for the treatment of other diseases, such as diabetes and cardiovascular diseases, needs to be explored.
科学的研究の応用
CFPA has been extensively studied for its potential use as a drug candidate for the treatment of various diseases. It has been shown to exhibit significant anti-cancer, anti-inflammatory, and anti-bacterial properties. CFPA has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-2-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF2NO/c22-18-9-5-4-8-15(18)12-17(14-6-2-1-3-7-14)21(26)25-20-11-10-16(23)13-19(20)24/h1-13H,(H,25,26)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWOPNFACDBHTP-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2Cl)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CC=C2Cl)/C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-2-phenylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzoyl)amino]-N-isopropylbenzamide](/img/structure/B4739298.png)
![butyl 3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B4739304.png)
![5-bromo-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4739310.png)

![1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole](/img/structure/B4739320.png)
![ethyl 4-ethyl-5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4739328.png)
![isopropyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4739336.png)
![{2-[(3-(methoxycarbonyl)-4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-thienyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4739343.png)
![1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2-propen-1-one](/img/structure/B4739355.png)
![5-(3-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4739370.png)

![methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4739382.png)

